

Introduction: The Benzamide Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: Benzamide

Cat. No.: B000126

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The **benzamide** moiety, characterized by a benzene ring attached to an amide group, is a cornerstone in modern drug discovery. It is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, demonstrating diverse pharmacological activities.[1][2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) effects.[5] The versatility of the **benzamide** core stems from its structural features: the aromatic ring allows for π - π stacking and hydrophobic interactions, while the amide group can act as both a hydrogen bond donor and acceptor.[2] These properties, combined with the relative ease of synthesis and modification, make **benzamide** an attractive starting point for developing novel therapeutic agents.[5] This guide explores the critical modifications to the **benzamide** core, detailing their effects on biological activity, presenting key experimental data, and outlining relevant protocols.

Structure-Activity Relationship (SAR) Analysis

The biological activity of **benzamide** derivatives can be finely tuned by making strategic structural modifications at two primary locations: the benzene ring and the amide nitrogen.

Modifications on the Benzene Ring

Substituents on the phenyl ring significantly influence the molecule's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity and selectivity for a target.

- **Anticancer Activity:** The nature and position of substituents are critical. For instance, in a series of 4-methyl**benzamide** derivatives, the substituent at the 4-position was found to be a

key determinant of anticancer activity.[6] Studies on **benzamide**-based Histone Deacetylase (HDAC) inhibitors revealed that increasing the electron density on the **benzamide** ring enhances inhibitory activity.[7][8] Conversely, for certain Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine at the C-5 position of the **benzamide** core were less tolerated.[9]

- **Receptor Binding:** For D4 dopamine receptor ligands, polar substituents at the 4- (para) and 5- (meta) positions of the **benzamide** ring led to enhanced affinity.[10]
- **Antimicrobial Activity:** In some N-**benzamide** derivatives, specific substitutions led to significant antibacterial activity against both Gram-positive (*B. subtilis*) and Gram-negative (*E. coli*) bacteria.[11]

Modifications on the Amide Nitrogen (N-Substitution)

Altering the substituent on the amide nitrogen is a common strategy to modulate the pharmacological profile of **benzamide** derivatives. This can range from simple alkyl chains to complex heterocyclic systems.

- **CNS-Active Agents:** A series of N-[(3S)-pyrrolidin-3-yl]**benzamides** were developed as dual serotonin and noradrenaline reuptake inhibitors, demonstrating that small structural changes could significantly impact CNS penetration.[12] In the development of sigma-1 (S1R) receptor agonists, inverting the amide bond (a retroamide modification) in one analog resulted in a fivefold increase in S1R affinity and selectivity.[13] This highlights how subtle changes in the amide linker's orientation can drastically alter receptor interaction.[13]
- **Enzyme Inhibition:** For **benzamides** designed as acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors, the substitution on the amide portion was crucial. Secondary sulfonamides showed promising AChE inhibition, while primary sulfonamides were more effective against CA isoenzymes.[14]
- **Anticancer and Prokinetic Activity:** In a series of bis-**benzamides** designed to inhibit androgen receptor–coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity.[15] For 5-HT4 receptor agonists with prokinetic activity, adding a polar substituent to the 1-position of an N-(piperidin-4-ylmethyl) group was a key modification.[16]

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative biological data for various **benzamide** derivatives, illustrating the impact of structural modifications.

Table 1: Anticancer Activity of **Benzamide** Derivatives

Compound ID	R Group on N-phenyl	R' Group (at 4-position)	Cancer Cell Line	IC50 (μM)	Reference
7	3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)	2,6-dichloropurine-9-yl	K562 (leukemia)	2.27	[6]
			HL-60 (leukemia)	1.42	[6]
			OKP-GS (cervical)	4.56	[6]
9	3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)	2-chloro-6-methylpurine-9-yl	K562 (leukemia)	> 50	[6]
			HL-60 (leukemia)	> 50	[6]
			OKP-GS (cervical)	> 50	[6]
14d	Bis-benzamide	Isobutyl side chains	LNCaP (prostate)	0.016	[15]

| 14s | Bis-**benzamide** | Cyclopentyl side chains | LNCaP (prostate) | 0.024 | [15] |

Key Observation: As shown with compounds 7 and 9, minor changes to the purine substituent at the 4-position dramatically alter the anticancer activity, with the 2-chloro-6-methylpurine group leading to a complete loss of potency.[6]

Table 2: Enzyme Inhibition by **Benzamide** Derivatives

Compound ID	Target Enzyme	Ki (nM)	Reference
3g	hCA I	4.07 ± 0.38	[14]
3c	hCA II	10.68 ± 0.98	[14]

| 3f | AChE | 8.91 ± 1.65 | [14] |

Key Observation: These compounds show potent, nanomolar-level inhibition of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE), demonstrating their potential in treating diseases like glaucoma or Alzheimer's.[14]

Table 3: Receptor Binding Affinity of **Benzamide** Derivatives

Compound	Target Receptor	Ki (nM)	Selectivity ($\sigma 2$ vs $\sigma 1$)	Reference
1	$\sigma 2$	8.2	1573-fold	[17]
3	$\sigma 2$	-	1758-fold	[17]
Compound 1 (S1R Ligand)	S1R	15.1 ± 1.1	350	[13]

| Compound 2 (Retroamide) | S1R | 3.1 ± 0.4 | 1858 | [13] |

Key Observation: Structural modifications in the amine portion of aminobutyl-**benzamides** can yield compounds with very high selectivity for the $\sigma 2$ receptor.[17] Furthermore, a simple retroamide modification (Compound 2) significantly enhanced both affinity and selectivity for the Sigma-1 Receptor (S1R).[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of **benzamide** derivatives.

General Synthesis of N-Substituted Benzamides

A common and versatile method for synthesizing **benzamide** derivatives involves the aminolysis of a benzoyl chloride with a desired amine.

- **Step 1: Preparation of Benzoyl Chloride:** A substituted benzoic acid is refluxed with thionyl chloride (SOCl_2), often with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield the crude benzoyl chloride, which can be used directly in the next step.
- **Step 2: Amide Coupling:** The substituted amine is dissolved in an anhydrous aprotic solvent like dichloromethane (CH_2Cl_2) or 1,4-dioxane and cooled in an ice bath.[\[11\]](#)[\[18\]](#) The benzoyl chloride, dissolved in the same solvent, is added dropwise to the amine solution. A base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.[\[18\]](#)
- **Step 3: Work-up and Purification:** The reaction mixture is stirred at room temperature for several hours.[\[11\]](#) After the reaction is complete, the solvent is removed in vacuo. The residue is typically extracted with an organic solvent (e.g., ethyl acetate), washed sequentially with water and brine, and dried over anhydrous sodium sulfate.[\[11\]](#) The final product is purified by column chromatography on silica gel or by recrystallization.[\[11\]](#)
- **Characterization:** The structures of the synthesized compounds are confirmed using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HRMS).[\[14\]](#)[\[19\]](#)

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[\[6\]](#)

- Cell Culture: Cancer cell lines (e.g., K562, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Assay Procedure:
 - Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the synthesized **benzamide** compounds and incubated for a specified period (e.g., 48-72 hours).
 - After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
 - The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
 - The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically ~570 nm).
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.^[6]

In Vitro Antimicrobial Activity: Disc Diffusion and MIC Determination

These methods are used to evaluate the efficacy of compounds against various bacterial strains.

- Disc Diffusion Method:
 - A standardized inoculum of the test bacteria (e.g., *E. coli*, *B. subtilis*) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
 - Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

- The plates are incubated for 18-24 hours at 37°C.
- The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented).[11]
- Minimum Inhibitory Concentration (MIC) Determination:
 - A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
 - Each well is inoculated with a standardized suspension of the test bacteria.
 - The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

Visualizations: Pathways and Workflows

Hedgehog Signaling Pathway Inhibition

Benzamide derivatives have been developed as antagonists of the Smoothed (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer.[20]

Caption: Inhibition of the Hedgehog pathway by a **benzamide**-based SMO antagonist.

Drug Discovery Workflow for Benzamide Derivatives

The development of new **benzamide**-based drugs follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for the discovery of novel **benzamide** drug candidates.

General Structure-Activity Relationship Logic

This diagram illustrates the key points of modification on the **benzamide** core and their general impact on pharmacological activity.

Caption: Logical map of **benzamide** core modifications and their resulting effects.

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